BenchChemオンラインストアへようこそ!

Tert-butyl 2-(cyclopropylamino)acetate

Lipophilicity LogP Drug-likeness

Tert-butyl 2-(cyclopropylamino)acetate (CAS 78773-38-3), also referred to as N-cyclopropylglycine tert-butyl ester or tert-butyl cyclopropylglycinate, is a protected N-alkylamino acid ester building block with molecular formula C₉H₁₇NO₂ and molecular weight 171.24 g·mol⁻¹. The compound features a tert-butyl ester protecting group on the glycine carboxylate and a cyclopropyl substituent directly attached to the secondary amine nitrogen.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B7862814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(cyclopropylamino)acetate
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNC1CC1
InChIInChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-10-7-4-5-7/h7,10H,4-6H2,1-3H3
InChIKeyLGKPVZIVBPCRDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(cyclopropylamino)acetate (CAS 78773-38-3) – Core Identity and Structural Context for Informed Procurement


Tert-butyl 2-(cyclopropylamino)acetate (CAS 78773-38-3), also referred to as N-cyclopropylglycine tert-butyl ester or tert-butyl cyclopropylglycinate, is a protected N-alkylamino acid ester building block with molecular formula C₉H₁₇NO₂ and molecular weight 171.24 g·mol⁻¹ . The compound features a tert-butyl ester protecting group on the glycine carboxylate and a cyclopropyl substituent directly attached to the secondary amine nitrogen. Its computed XLogP3-AA is 1.3, and its topological polar surface area (TPSA) is 38.3 Ų . This compound belongs to the class of N-cycloalkyl-α-amino acid esters and serves primarily as a synthetic intermediate in medicinal chemistry, where the combination of the acid-labile tert-butyl ester and the conformationally constrained, electron-withdrawing cyclopropyl group provides orthogonal chemical handles for further elaboration into bioactive molecules.

Why Tert-butyl 2-(cyclopropylamino)acetate Cannot Be Replaced by Generic N-Alkyl Glycine Esters in Rigorous Research Programs


Superficially similar N-alkyl glycine tert-butyl esters—such as tert-butyl glycinate (CAS 6456-74-2) or tert-butyl 2-(methylamino)acetate (CAS 5616-81-9)—are not drop-in replacements for tert-butyl 2-(cyclopropylamino)acetate. The cyclopropyl substituent fundamentally alters three critical molecular properties simultaneously: (i) it reduces amine basicity by approximately 1.5 pKₐ units relative to the N-methyl analog due to the electron-withdrawing, sp²-like character of the cyclopropane ring ; (ii) it introduces conformational rigidity absent in acyclic N-alkyl chains, which alters the geometry of downstream reaction products and receptor-bound conformations ; and (iii) it imparts a distinct lipophilicity signature—a computed XLogP of 1.3 compared to 0.2 for tert-butyl glycinate and 0.7 for the N‑methyl analog—shifting membrane permeability and chromatographic behavior . These differences are not incremental; they can change whether an elaborated product is a substrate or a mechanism-based inhibitor of a target enzyme, as demonstrated with N‑cyclopropylglycine versus N‑methylglycine (sarcosine) in monomeric sarcosine oxidase . Procurement based on gross structural similarity alone therefore carries a high risk of divergent biological or synthetic outcomes.

Head-to-Head Quantitative Evidence for Tert-butyl 2-(cyclopropylamino)acetate Selection


Evidence Item 1: Lipophilicity (XLogP) – Tert-butyl 2-(cyclopropylamino)acetate vs. Tert-butyl Glycinate vs. N‑Methyl Analog

The computed lipophilicity (XLogP3-AA) of tert-butyl 2-(cyclopropylamino)acetate is 1.3 . This is 1.1 log-units higher than tert-butyl glycinate (XLogP = 0.2) and 0.6 log-units higher than tert-butyl 2-(methylamino)acetate (XLogP = 0.7) . The increase reflects the additional hydrocarbon surface area of the cyclopropyl ring while remaining below the typical upper limit of 5 for oral drug-likeness. The cyclopropyl group itself contributes a Hansch π‑value of 1.14 versus 1.53 for isopropyl, meaning cyclopropyl substitution achieves a measurable but controlled lipophilicity increase relative to an unsubstituted amino group .

Lipophilicity LogP Drug-likeness Permeability

Evidence Item 2: Amine Basicity (pKₐ Modulation) – Cyclopropyl-Induced Reduction in Basicity vs. N‑Methyl and Unsubstituted Analogs

The conjugate acid of cyclopropylamine exhibits a pKₐ of 9.10 at 25 °C, compared to 10.64 for methylamine . This ΔpKₐ of –1.54 reflects the electron-withdrawing character of the cyclopropyl group, which arises from the partial sp² hybridization of the strained three-membered ring carbon atoms and associated σ‑withdrawal . In the context of N-cyclopropylglycine tert-butyl ester, this translates to a lower fraction of the protonated ammonium species at physiological pH (7.4) relative to an N‑methyl analog. For example, at pH 7.4, the approximate protonated fraction (Henderson–Hasselbalch) for an amine with pKₐ 9.10 is ~2%, versus ~0.06% for pKₐ 10.64—a >30-fold difference in the neutral free-base fraction, which governs passive membrane diffusion and organic-phase extractability .

pKa Basicity Ionization state pH-dependent solubility

Evidence Item 3: Mechanism-Based Enzyme Inhibition – N-Cyclopropylglycine vs. N‑Methylglycine (Sarcosine) in Monomeric Sarcosine Oxidase

N-(Cyclopropyl)glycine (CPG, the free acid of the target ester) acts as a mechanism-based inhibitor of monomeric sarcosine oxidase (MSOX), whereas the natural substrate sarcosine (N‑methylglycine) undergoes oxidative demethylation . CPG forms a charge-transfer complex with the enzyme that, under aerobic conditions, yields a covalently modified, reduced flavin adduct with λmax = 422 nm and ε₄₂₂ = 3.9 mM⁻¹·cm⁻¹, accompanied by quantitative loss of enzymatic activity . The CPG-modified flavin reverts to unmodified oxidized enzyme at an 8‑fold slower rate compared to the normal catalytic cycle, establishing a CPG-dependent steady-state concentration of inactivated enzyme under aerobic conditions . QM/MM simulations subsequently confirmed a polar mechanism in which the rate-limiting step involves nucleophilic attack of the cyclopropyl C3 atom onto the flavin C4a, with concomitant ring-opening of the cyclopropane .

Mechanism-based inhibition Enzyme kinetics Flavoenzyme Oxidative metabolism

Evidence Item 4: Topological Polar Surface Area (TPSA) – Reduced PSA for Enhanced Membrane Permeability vs. Tert-butyl Glycinate

The computed TPSA of tert-butyl 2-(cyclopropylamino)acetate is 38.3 Ų . This is 14.0 Ų lower than the TPSA of tert-butyl glycinate (TPSA = 52.3 Ų) . The reduction is attributable to the N‑cyclopropyl substitution, which replaces a primary amine (two N–H hydrogen-bond donors) with a secondary amine (one N–H donor) and adds hydrocarbon surface area. TPSA values below 60–70 Ų are generally associated with good intestinal absorption, and values below 90 Ų are considered favorable for blood–brain barrier penetration in CNS drug design . The target compound's TPSA of 38.3 Ų therefore places it in a favorable permeability range distinct from the more polar unsubstituted glycinate ester.

TPSA Membrane permeability Blood-brain barrier Drug-likeness

Evidence Item 5: Conformational Restriction – Cyclopropyl vs. Acyclic N‑Alkyl Substituents in GABA Analog Design

The cyclopropyl ring restricts the conformational freedom of the N‑substituent relative to acyclic alkyl chains. This principle was systematically exploited in the synthesis of cis- and trans‑2-aminocycloalkylacetic acids as conformationally restricted γ‑aminobutyric acid (GABA) analogs . The cyclopropyl-substituted amino acid scaffold (including both 2-aminocyclopropylacetic acid and N‑cyclopropylglycine frameworks) limits the rotational degrees of freedom around the C–N and C–C bonds, pre-organizing the molecule into a discrete subset of low-energy conformations. By contrast, N‑methyl or N‑ethyl glycine esters possess freely rotating alkyl groups, sampling a broad conformational ensemble . This restriction has been exploited in the design of subtype-selective glutamate and GABA receptor ligands where specific conformer populations dictate agonist vs. antagonist pharmacology .

Conformational restriction GABA analogs Stereochemistry Receptor selectivity

Evidence Item 6: Scaffold Differentiation – Tert-butyl Ester Orthogonality for Synthetic Versatility vs. Free Acid or Alternative Esters

The tert-butyl ester group of tert-butyl 2-(cyclopropylamino)acetate provides acid-labile carboxyl protection orthogonal to base-labile protecting groups (e.g., Fmoc) and hydrogenolyzable groups (e.g., Cbz), enabling sequential, chemoselective deprotection strategies in multi-step synthesis . The compound's free secondary amine functionality also permits direct N‑acylation, reductive amination, or Boc‑protection without prior ester hydrolysis. In contrast, the free acid N‑cyclopropylglycine (CAS 49607-01-4) requires separate esterification before use in peptide coupling, and the methyl or ethyl ester analogs (e.g., methyl 2-(cyclopropylamino)acetate, CAS not specified) lack the acid-labile tert-butyl handle and require harsher saponification conditions for ester removal, limiting compatibility with acid‑sensitive substrates .

Protecting group strategy Orthogonal deprotection Solid-phase synthesis Synthetic intermediate

Optimal Procurement and Deployment Scenarios for Tert-butyl 2-(cyclopropylamino)acetate


Scenario 1: Construction of Conformationally Constrained Peptidomimetic Scaffolds for CNS Target Programs

The combination of reduced TPSA (38.3 Ų) and favorable lipophilicity (XLogP 1.3) makes tert-butyl 2-(cyclopropylamino)acetate a preferred glycine building block for CNS-penetrant peptidomimetics . The cyclopropyl N‑substituent simultaneously provides conformational restriction of the peptide backbone and a measurable lipophilicity increase of 0.6–1.1 log-units relative to simpler N‑alkyl glycine esters . In practice, this building block allows medicinal chemists to tune passive permeability and CNS exposure while preserving the hydrogen-bond donor capacity of the secondary amine for target engagement .

Scenario 2: Design of Mechanism-Based Enzyme Inhibitor Probes

The demonstration that N‑cyclopropylglycine—the free acid derived from tert-butyl 2-(cyclopropylamino)acetate upon ester deprotection—acts as a covalent, mechanism-based inactivator of monomeric sarcosine oxidase (ε₄₂₂ = 3.9 mM⁻¹·cm⁻¹; 8‑fold slower enzyme recovery) establishes this scaffold as a starting point for the rational design of irreversible flavoenzyme inhibitors. Researchers developing chemical probes for amine oxidoreductases or seeking to exploit cyclopropyl ring-opening as a triggered covalent warhead should prioritize this building block over N‑methyl or N‑ethyl glycine analogs, which undergo normal catalytic turnover rather than enzyme inactivation .

Scenario 3: Orthogonal Solid-Phase Peptide Synthesis (SPPS) Requiring Acid-Labile Carboxyl Protection

The acid-labile tert-butyl ester enables Fmoc/tBu-based SPPS strategies in which the glycine carboxylate remains protected until global resin cleavage . The N‑cyclopropyl secondary amine can be acylated directly on-resin, eliminating the need for an additional N‑protection/deprotection cycle. This orthogonal reactivity—acid-labile ester, free secondary amine—is not simultaneously available with methyl or ethyl ester analogs (which require saponification) or with the free acid (which requires in situ activation), positioning tert-butyl 2-(cyclopropylamino)acetate as a logistically simpler choice for peptide and peptidomimetic libraries .

Scenario 4: Synthesis of Subtype-Selective Glutamate or GABA Receptor Ligands

Cyclopropylglycine derivatives have been patented as selective metabotropic glutamate receptor agonists exhibiting higher selectivity than known agonists . The conformational restriction imposed by the cyclopropyl ring limits the accessible dihedral angles of the N–Cα–CO and Cα–N–Ccyclopropyl bonds, pre-organizing the ligand into a geometry that discriminates among receptor subtypes . Tert-butyl 2-(cyclopropylamino)acetate serves as a late-stage intermediate for accessing these pharmacologically differentiated cyclopropylglycine analogs, providing the tert-butyl-protected carboxylate handle for further functionalization prior to final deprotection .

Quote Request

Request a Quote for Tert-butyl 2-(cyclopropylamino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.